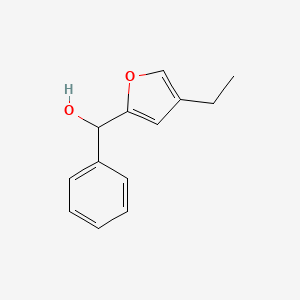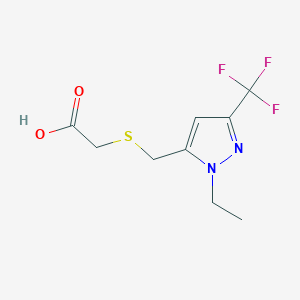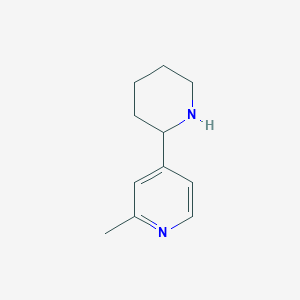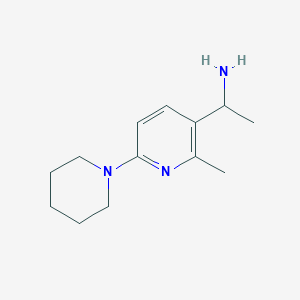
2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 3,5-dimethylpyrazole with ethyl bromoacetate under basic conditions, followed by hydrolysis of the ester group to yield the desired acid. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(4-(1-Oxoethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.
Reduction: Regeneration of the original hydroxyl compound.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
科学研究应用
2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The hydroxyl and carboxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also interact with aromatic residues in proteins, further modulating their function.
相似化合物的比较
Similar Compounds
2-(4-(1-Hydroxyethyl)-1H-pyrazol-1-yl)acetic acid: Lacks the methyl groups on the pyrazole ring, which may affect its reactivity and biological activity.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with different functional groups, leading to different chemical and biological properties.
Uniqueness
2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both hydroxyl and carboxyl functional groups, which provide versatility in chemical reactions and potential for diverse biological activities. The methyl groups on the pyrazole ring also contribute to its distinct reactivity and stability.
属性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC 名称 |
2-[4-(1-hydroxyethyl)-3,5-dimethylpyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C9H14N2O3/c1-5-9(7(3)12)6(2)11(10-5)4-8(13)14/h7,12H,4H2,1-3H3,(H,13,14) |
InChI 键 |
UCVVBZLZSQLJQD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CC(=O)O)C)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11807651.png)

![N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B11807658.png)





![2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11807695.png)


![2-Methyl-3-(methylthio)-4-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11807708.png)


